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Compound of Interest

Compound Name:
N,N-dimethylmorpholine-2-

carboxamide

CAS No.: 135072-23-0

Cat. No.: B166608 Get Quote

Executive Summary & Strategic Importance
The morpholine scaffold is a ubiquitous pharmacophore in medicinal chemistry, valued for its

ability to improve aqueous solubility and metabolic stability compared to phenyl or piperidine

analogues. Specifically, morpholine-2-carboxamides represent a privileged subclass, serving

as key intermediates in the synthesis of inhibitors for targets such as PI3K, mTOR, and various

GPCRs.

This guide details the synthesis of N,N-dimethylmorpholine-2-carboxamide (Structure 1).

Unlike generic protocols, this document prioritizes regiochemical integrity and scalability,

distinguishing between the synthesis of the racemic core and enantioselective approaches

required for high-affinity drug candidates.

Target Molecule:

IUPAC Name:N,N-dimethylmorpholine-2-carboxamide

Molecular Formula:

Key Challenge: Constructing the amide bond without racemization (if chiral) and managing

the protection/deprotection of the secondary amine.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b166608?utm_src=pdf-interest
https://www.benchchem.com/product/b166608?utm_src=pdf-body
https://www.benchchem.com/product/b166608?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b166608?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Retrosynthetic Analysis
To design a robust synthetic route, we deconstruct the target molecule (TM) into logical

precursors. The analysis reveals two primary disconnects: the amide bond and the morpholine

ring closure.
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Figure 1: Retrosynthetic tree illustrating the convergence from either a pre-formed morpholine

core (Precursor A) or de novo ring construction (Precursor B).

Synthetic Routes[1][2][3][4][5][6][7][8][9][10]
Route A: The "MedChem" Standard (High Purity/Chiral
Access)
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Best for: Drug discovery, SAR studies, and enantiopure synthesis. Strategy: Amide coupling of

commercially available N-Boc-morpholine-2-carboxylic acid followed by acidolytic deprotection.

Phase 1: Amide Coupling
The direct reaction of the carboxylic acid with dimethylamine requires activation. While thionyl

chloride (

) can be used to generate the acid chloride, it often degrades acid-sensitive protecting groups
(Boc). Therefore, a peptide coupling strategy using HATU or EDC is preferred for mildness and
yield.

Reagents:

Substrate: 4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid (CAS: 189321-66-2).

Amine Source: Dimethylamine hydrochloride (2.0 eq).

Coupling Agent: HATU (1.1 eq) or T3P (Propylphosphonic anhydride).

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq).

Solvent: DMF or DCM.

Mechanism: The carboxylate attacks the HATU uronium center, forming an activated ester. The

dimethylamine then attacks the carbonyl carbon, displacing the HOAt moiety to form the amide

bond.

Phase 2: Deprotection
Removal of the Boc group releases the secondary amine.

Reagents:

Acid: 4M HCl in Dioxane or TFA/DCM (1:4 v/v).

Scavenger: Triisopropylsilane (TIPS) (optional, if cations are reactive).

Route B: The "Process" Route (Scalable/Cost-Effective)
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Best for: Multi-gram to Kilogram scale-up where cost of goods (COGs) is critical. Strategy:De

novo assembly of the morpholine ring using inexpensive linear precursors.

Step 1: Alkylation & Cyclization Reaction of N-benzyl ethanolamine with ethyl 2,3-

dibromopropionate. The benzyl group serves as a robust protecting group that withstands the

basic cyclization conditions.

Alkylation:N-benzyl ethanolamine attacks the

-carbon of the propionate.

Cyclization: Intramolecular

attack of the alcohol oxygen onto the

-bromo position closes the ring.

Result: Ethyl 4-benzylmorpholine-2-carboxylate.

Step 2: Aminolysis Direct conversion of the ester to the dimethylamide using dimethylamine in

methanol/water at elevated temperature (or pressure vessel).

Step 3: Hydrogenolysis Removal of the benzyl group using

and Pd/C to yield the target.

Detailed Experimental Protocol (Route A)
This protocol describes the synthesis of the (S)-enantiomer or racemate using the HATU

coupling method, which ensures the highest success rate for research applications.

Material Requirements
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Reagent Equiv. Role Hazards

N-Boc-Morpholine-2-

carboxylic acid
1.0 SM Irritant

Dimethylamine HCl 1.5 Nucleophile Hygroscopic

HATU 1.2 Coupling Agent Sensitizer

DIPEA 3.0 Base Corrosive

DMF (Anhydrous) 10 vol Solvent Repro. Toxin

4M HCl in Dioxane 5.0 Deprotection Corrosive

Step-by-Step Workflow
Stage 1: Amide Bond Formation

Setup: Charge a flame-dried round-bottom flask with N-Boc-morpholine-2-carboxylic acid

(1.0 mmol) and anhydrous DMF (5 mL).

Activation: Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol) at 0°C. Stir for 15 minutes to

allow formation of the active ester.

Note: The solution typically turns yellow.

Addition: Add Dimethylamine hydrochloride (1.5 mmol) in one portion.

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor

by LC-MS (Target Mass: [M+H]+ ~ 259.1 for Boc-protected intermediate).

Workup:

Dilute with EtOAc (50 mL).

Wash sequentially with 1M HCl (2x), Sat. NaHCO3 (2x), and Brine (1x).

Critical: The acid wash removes unreacted amine and DIPEA; the base wash removes

unreacted acid and HATU byproducts.
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Dry over

, filter, and concentrate in vacuo.

Purification: Flash column chromatography (0-5% MeOH in DCM) if necessary.

Stage 2: Boc-Deprotection
Dissolution: Dissolve the intermediate amide in minimal DCM (2 mL).

Acidolysis: Add 4M HCl in Dioxane (5 mL) dropwise at 0°C.

Reaction: Stir at RT for 2 hours. Monitor for disappearance of the starting material by TLC

(ninhydrin stain) or LC-MS.

Isolation:

Concentrate the solvent in vacuo.[1]

Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the target.

Filter the white solid under nitrogen.

Free Basing (Optional): If the free base is required, dissolve the salt in minimal water, adjust

pH to >12 with 1M NaOH, and extract exhaustively with DCM/IPA (3:1).
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(Acid + HATU + DIPEA)

Coupling
(+ HNMe2)

Workup
(Acid/Base Wash)

Deprotection
(HCl/Dioxane)
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Figure 2: Sequential workflow for the "MedChem" synthesis route.

Characterization & Quality Control
To ensure the integrity of the synthesized compound, the following analytical signatures must

be verified.
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1H NMR (400 MHz, DMSO-d6) - HCl Salt
Amide Methyls: Two distinct singlets (due to restricted rotation) around

2.8–3.1 ppm.

Morpholine Ring Protons:

C2-H (Chiral center): Multiplet at

4.2–4.5 ppm.

C3-H2: Multiplets at

3.0–3.5 ppm.

Ether protons (C5/C6): Multiplets at

3.6–4.0 ppm.

Amine Proton: Broad singlet at

9.0–10.0 ppm (

).

Mass Spectrometry (ESI)[7]
Calculated Mass (Free Base): 158.11

Observed [M+H]+: 159.1

Fragmentations: Loss of dimethylamine (-45 Da) is a common fragmentation pathway.

Safety & Handling
Dimethylamine: Highly flammable and volatile. Use the hydrochloride salt to avoid handling

the gas, or use a solution in THF/MeOH.

HATU: Potential allergen. Avoid inhalation of dust.
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DIPEA: Corrosive and flammable. Use in a fume hood.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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